molecular formula C20H21N3O7S B2780843 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-70-8

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2780843
CAS No.: 868981-70-8
M. Wt: 447.46
InChI Key: NZTGSADIPVWFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a structurally complex oxalamide derivative featuring two distinct pharmacophoric moieties: a benzo[d][1,3]dioxole group and a 3-(phenylsulfonyl)oxazolidine ring. The compound’s oxalamide bridge (N1-C(=O)-C(=O)-N2) connects these groups, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c24-19(21-11-14-6-7-16-17(10-14)30-13-29-16)20(25)22-12-18-23(8-9-28-18)31(26,27)15-4-2-1-3-5-15/h1-7,10,18H,8-9,11-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTGSADIPVWFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound is not well understood at this time. Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially binding to or modifying multiple sites. More research is needed to elucidate the specific interactions and resulting changes.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential for interacting with multiple targets and pathways, it could have a variety of effects at the molecular and cellular levels. More research is needed to describe these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. The specific environmental influences on this compound’s action are currently unknown and warrant further investigation.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O7S, with a molecular weight of 489.5 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to an oxazolidine ring through an oxalamide bond, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H27N3O7S
Molecular Weight489.5 g/mol
CAS Number872724-39-5

Synthesis

The synthesis of this compound typically involves multiple steps starting from the benzo[d][1,3]dioxole derivative. Key synthetic routes include:

  • Copper-Catalyzed Coupling Reaction : This step forms the benzo[d][1,3]dioxole linkage.
  • Bromination : Utilization of N-bromosuccinimide (NBS) for further functionalization.
  • Formation of Oxazolidine : The oxazolidine structure is introduced via a reaction with phenylsulfonyl-containing reagents.

Anticancer Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. A study showed that derivatives of this structure can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. In vitro studies demonstrated that it possesses inhibitory effects against a range of bacterial strains, suggesting potential as an antimicrobial agent .

Anticonvulsant Effects

A related study investigated the anticonvulsant potential of similar oxazolidine derivatives. The compounds were tested using the pentylenetetrazole (PTZ) induced seizures model, showing significant protective effects against seizures at specific dosages .

Case Study 1: Anticancer Evaluation

In a recent evaluation, this compound was tested against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, highlighting its potential as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Benzo[d][1,3]dioxole Moiety : Contributes to anticancer activity.
  • Oxazolidine Ring : Enhances antimicrobial properties.
  • Sulfonamide Group : Plays a role in improving solubility and bioavailability.

Comparison with Similar Compounds

Oxalamide vs. Benzamide Derivatives

The target compound’s oxalamide bridge distinguishes it from simpler benzamide analogs (e.g., and ). For instance, the thiazolidinone-containing benzamide in relies on a single amide bond, limiting its conformational flexibility relative to the target compound’s oxalamide backbone .

Sulfonyl vs. Hydroxyl/Oxazolidinone Substituents

The 3-(phenylsulfonyl)oxazolidine group in the target compound contrasts with the hydroxyl and tertiary alcohol groups in ’s benzamide. The sulfonyl group’s electron-withdrawing nature may stabilize the oxazolidine ring and enhance metabolic resistance compared to hydroxyl-containing analogs, which are prone to oxidation .

Q & A

Basic: What are the optimized synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting from benzo[d][1,3]dioxol-5-ylmethylamine and (3-(phenylsulfonyl)oxazolidin-2-yl)methylamine. Key steps include:

  • Coupling Reactions : Use oxalyl chloride or ethyl oxalyl chloride to form the oxalamide bond. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are critical for solubility .
  • Temperature Control : Reactions often require low temperatures (0–5°C) during coupling to minimize side products, followed by gradual warming to room temperature .
  • Inert Atmosphere : Nitrogen or argon is used to prevent oxidation of sensitive intermediates .
    Yield Optimization : Higher purity (>95%) is achieved via column chromatography or recrystallization from ethanol/water mixtures .

Basic: What spectroscopic techniques are most reliable for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the oxalamide linkage (δ ~8.5–9.5 ppm for NH protons) and aromatic/heterocyclic moieties. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in complex regions .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and sulfonyl groups (S=O at ~1150–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments .

Advanced: How can researchers address contradictory data regarding this compound’s mechanism of action in cancer models?

Answer:
Conflicting reports on mechanisms (e.g., apoptosis vs. cell cycle arrest) require:

  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected pathways (e.g., Bcl-2/Bax for apoptosis) .
  • Dose-Response Studies : Test a range of concentrations (0.1–100 μM) to identify threshold effects .
  • Multi-Omics Integration : Combine transcriptomics and proteomics to map downstream signaling cascades .
  • In Vivo Correlation : Validate in vitro findings using xenograft models with pharmacokinetic monitoring .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this oxalamide derivative?

Answer:

  • Modular Synthesis : Replace the phenylsulfonyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess potency shifts .
  • Bioisosteric Replacement : Substitute the oxazolidin-2-ylmethyl moiety with morpholine or piperazine to enhance solubility .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities to targets like tubulin or kinase enzymes .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding sites (e.g., oxalamide carbonyls) using X-ray crystallography .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. antiviral)?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for liver cancer) and viability assays (MTT vs. ATP-luminescence) .
  • Off-Target Profiling : Use kinase inhibitor panels or protein microarrays to identify unintended interactions .
  • Metabolite Analysis : LC-MS/MS to detect degradation products that may contribute to divergent activities .

Basic: What in vitro models are suitable for preliminary toxicity evaluation?

Answer:

  • Hepatotoxicity : Primary hepatocytes or HepaRG cells, monitored via ALT/AST release .
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
  • Cytokine Storm Risk : THP-1 macrophages stimulated with LPS to measure IL-6/TNF-α secretion .

Advanced: What computational methods predict this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability to plasma proteins (e.g., albumin) using GROMACS .
  • PBPK Modeling : GastroPlus or PK-Sim to simulate absorption/distribution in human populations .

Advanced: How can researchers validate the compound’s purity and stability under storage conditions?

Answer:

  • HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities (<0.1%) .
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then monitor degradation via LC-MS .
  • Long-Term Stability : Store at –20°C under argon; avoid repeated freeze-thaw cycles .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Solvent Selection : Transition from DCM to safer solvents (e.g., ethyl acetate) for large-scale reactions .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How can machine learning optimize lead compound selection from oxalamide derivatives?

Answer:

  • QSAR Models : Train on datasets of IC50 values and molecular descriptors (e.g., topological polar surface area) .
  • Generative Chemistry : Use reinforcement learning (e.g., REINVENT) to design novel analogs with improved solubility .
  • Transfer Learning : Apply pretrained models (e.g., ChemBERTa) to predict synthetic feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.